Product packaging for Lithium iodide hydrate(Cat. No.:CAS No. 17023-24-4)

Lithium iodide hydrate

Cat. No.: B102654
CAS No.: 17023-24-4
M. Wt: 151.9 g/mol
InChI Key: WAZWGFFJLSIDMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Modern Chemical Science

Lithium iodide hydrate (B1144303) holds a notable position in modern chemical science due to its unique properties and wide-ranging applications. It is a versatile compound utilized in both academic and industrial research settings. chemimpex.com Its hygroscopic nature, meaning it readily absorbs moisture from the air, makes it a candidate for desiccants and humidity control. chemimpex.comontosight.ai The compound is recognized for its high ionic conductivity, which makes it a valuable component in the development of electrochemical devices. ontosight.ai

In the realm of materials science, lithium iodide hydrate serves as a crucial reagent for the synthesis of other lithium-based materials. chemimpex.com It is particularly significant in the production of electrolytes for lithium-ion batteries, where it can enhance performance and longevity by facilitating ion transport. chemimpex.com Beyond conventional batteries, it is also explored for use in high-temperature batteries and has been a standard electrolyte in artificial pacemakers due to the long cycle life it supports. samaterials.comchemistrylearner.comwikipedia.org

Furthermore, this compound plays a role in organic synthesis. It is employed as a reagent for specific chemical transformations such as ester cleavage, decarboxylation, and in carbon-carbon bond-forming reactions. samaterials.comwikipedia.org Its utility extends to being a source of nucleophilic iodide and a mild Lewis acid. samaterials.com

Scope of Academic Inquiry into Lithium Iodide Hydrates

Academic research into lithium iodide hydrates covers a broad spectrum of its fundamental properties and applications. A significant area of investigation is its existence in various hydrated forms, with researchers identifying monohydrate, dihydrate, and trihydrate forms (LiI·H₂O, LiI·2H₂O, LiI·3H₂O). chemistrylearner.comcollegedunia.comgeeksforgeeks.org

Detailed crystallographic studies have been a key focus of academic inquiry. For instance, research has determined the crystal structures of the di- and trihydrates of lithium iodide. researchgate.netiucr.org These studies reveal that in each hydrate, the lithium cation is octahedrally coordinated. researchgate.netiucr.org Specifically, the trihydrate (LiI·3H₂O) has had its structure type confirmed, including the positions of the hydrogen atoms. researchgate.netiucr.orgnih.gov Unlike the monohydrates of other lithium halides, the higher hydrates of lithium iodide show no structural disorder. researchgate.netiucr.orgnih.gov

The application of lithium iodide hydrates in energy storage is a major driver of academic research. Studies have explored its use as a solid-state electrolyte. samaterials.comwikipedia.org Research has also delved into its role in lithium-oxygen (Li-O₂) batteries, where it can influence the reaction product chemistry. rsc.orgosti.gov For instance, the presence of lithium iodide and water can promote the formation of lithium hydroxide (B78521) (LiOH). rsc.org In the context of all-solid-state batteries, investigations have analyzed the interface between Li₂S–LiI active material and the solid-state electrolyte, revealing the formation of an amorphous interphase that can improve battery performance. acs.org

Additionally, the fundamental physical and chemical properties of lithium iodide hydrates are a subject of ongoing study. Their high solubility and low eutectic temperatures have led to research into their potential use in refrigeration techniques. iucr.org

Data Tables

Table 1: Physical and Chemical Properties of Lithium Iodide and its Hydrates

PropertyAnhydrous Lithium Iodide (LiI)Lithium Iodide Trihydrate (LiI·3H₂O)
Molecular Formula LiILiI·3H₂O
Molar Mass 133.85 g/mol wikipedia.orgcollegedunia.comgeeksforgeeks.org~204.97 g/mol ontosight.ai
Appearance White crystalline solid wikipedia.orgcollegedunia.comgeeksforgeeks.orgWhite or colorless crystalline solid ontosight.ai
Density 4.076 g/cm³ wikipedia.org3.494 g/cm³ wikipedia.org
Melting Point 469 °C wikipedia.orgcollegedunia.com~73-75 °C ontosight.ai
Boiling Point 1,171 °C wikipedia.orgcollegedunia.comN/A
Solubility in Water Highly soluble; 1670 g/L at 25 °C ontosight.aiwikipedia.orgHighly soluble ontosight.ai

Table 2: Crystallographic Data for Lithium Iodide Hydrates

Hydrate FormCrystal SystemSpace GroupKey Structural FeaturesReference
LiI·2H₂O (Dihydrate) TriclinicP-1The lithium cation is octahedrally coordinated. The structure is of the NaI·2H₂O type. researchgate.net researchgate.net
LiI·3H₂O (Trihydrate) HexagonalP6₃mcThe lithium cation is octahedrally coordinated. The structure type is confirmed as the LiClO₄·3H₂O type. researchgate.netcrystallography.net researchgate.netcrystallography.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2ILiO B102654 Lithium iodide hydrate CAS No. 17023-24-4

Properties

IUPAC Name

lithium;iodide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZWGFFJLSIDMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2ILiO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-22-9, 85017-80-7
Record name Lithium iodide (LiI), trihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7790-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 85017-80-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Crystallization Science of Lithium Iodide Hydrates

Advanced Preparation Routes for Lithium Iodide Hydrates

The synthesis of lithium iodide hydrates can be achieved through several advanced methodologies, each offering distinct advantages in terms of control, purity, and scalability.

Controlled Hydration and Dehydration Techniques

The formation of specific lithium iodide hydrates is highly dependent on temperature and water activity. The phase diagram for the LiI–H₂O system reveals the stability regions for the different hydrates: LiI·3H₂O, LiI·2H₂O, and LiI·H₂O. researchgate.net Controlled hydration involves dissolving anhydrous LiI in water and carefully adjusting the temperature to crystallize the desired hydrate (B1144303). For instance, LiI·3H₂O can be crystallized from an aqueous solution by cooling. osti.gov

Conversely, controlled dehydration is a critical technique for obtaining lower hydrates or the anhydrous form from a higher hydrate. This process must be carefully managed to prevent the formation of lithium hydroxide (B78521) (LiOH) through hydrolysis, especially when removing the final water molecule from the monohydrate. google.comfunctmaterials.org.ua Vacuum dehydration is one method employed, where a crystal hydrate like LiI·3H₂O is subjected to a vacuum at controlled temperatures. Studies have shown that the decomposition of LiI·3H₂O in a vacuum at room temperature proceeds to the monohydrate. iaea.org Further heating of the monohydrate can lead to the evolution of water vapor in distinct temperature ranges, typically between 30-100 °C and 100-170 °C. functmaterials.org.ua

A study on the dehydration of lithium iodide crystal hydrate in a vacuum showed that heating above 200°C can lead to the evolution of molecular oxygen, suggesting the decomposition of lithium peroxide formed as a byproduct. iaea.org To circumvent hydrolysis during dehydration, drying the hydrate in a hydrogen iodide atmosphere before heating to its melting point has been suggested. fengchengroup.com

Electrochemical Synthesis and Metathesis Processes

Electrochemical methods and metathesis reactions offer alternative pathways to lithium iodide that can be subsequently hydrated. Electrodialysis metathesis (EDM) represents a modern, environmentally friendly approach. acs.orgnih.gov This technique utilizes an electrodialysis membrane reactor system with alternating anion and cation exchange membranes. acs.org A typical metathesis reaction for producing lithium iodide is:

2KI + Li₂SO₄ → 2LiI + K₂SO₄ acs.orgnih.gov

In this process, an electric field drives the migration of ions across the selective membranes, leading to the formation of lithium iodide in the product chamber. acs.org Research has demonstrated that under optimized conditions—such as a specific membrane stack configuration (C–C–A–C–A–C), an operating voltage of 25 V, and controlled initial concentrations of reactants (0.4 mol/L for potassium iodide and 0.2 mol/L for lithium sulfate)—a high purity of 98.9% for LiI can be achieved. acs.orgnih.govresearchgate.net This method is noted for its simpler process flow and lower energy consumption compared to traditional methods. acs.orgnih.gov

Another metathesis approach involves the reaction of lithium sulfide (B99878) with strontium iodide:

Li₂S + SrI₂ → 2LiI + SrS geeksforgeeks.org

Solid-state metathesis reactions have also been explored, for instance, in the synthesis of complex iodides like lithium tin iodide (LiSn₃I₇) from LiI and SnI₂ at elevated temperatures. d-nb.info

Precursor Chemistry and Reaction Pathways in Lithium Iodide Hydrate Synthesis

The synthesis of lithium iodide hydrates fundamentally relies on the reaction between a lithium-containing precursor and an iodine source, typically in an aqueous medium.

Lithium Hydroxide and Carbonate Reactivity in Hydrate Formation

A primary and widely used method for preparing lithium iodide is the neutralization reaction between a lithium base and hydriodic acid (HI). acs.orgnih.govacs.org Lithium hydroxide (LiOH) and lithium carbonate (Li₂CO₃) are common precursors.

The reaction with lithium hydroxide is as follows:

LiOH + HI → LiI + H₂O acs.orgshef.ac.uk

The reaction with lithium carbonate proceeds as:

Li₂CO₃ + 2HI → 2LiI + H₂O + CO₂ shef.ac.uktestbook.com

These reactions are typically carried out in an aqueous solution, and the resulting lithium iodide solution is then concentrated through evaporation to crystallize the desired hydrate, such as lithium iodide trihydrate (LiI·3H₂O). osti.govnih.govacs.org The product can be further purified by recrystallization. geeksforgeeks.orgshef.ac.uk While this neutralization method is simple, the instability and hazardous nature of hydriodic acid can be a limitation for large-scale industrial production. acs.orgnih.govacs.org

An alternative approach involves the direct reaction of lithium hydroxide with elemental iodine, often in the presence of a reducing agent like hydrazine (B178648) hydrate to convert iodine to iodide. youtube.comgoogle.com

Halogen-Mediated Reactions for Lithium Iodide Precursors

Halogen-mediated reactions provide other routes to lithium iodide. One such method is the direct reaction of lithium metal with iodine, which is vigorous and forms anhydrous LiI. shef.ac.uk

2Li(s) + I₂(s) → 2LiI(s) shef.ac.uk

Halogen exchange reactions can also be employed. Although less common for direct synthesis, the principles of halogen exchange are significant in organometallic chemistry and can be adapted for inorganic synthesis. researchgate.net For instance, lithium halides can participate in palladium-catalyzed reactions for the synthesis of aryl iodides from acyl chlorides. mdpi.com While not a direct synthesis of LiI hydrate, these reactions highlight the reactivity of lithium halides. The reaction of lithium iodide with methyl esters to cleave C-O bonds and form carboxylic acids is another example of its application in organic synthesis. wikipedia.orggeeksforgeeks.org

Br₂(l) + 2LiI(s) → 2LiBr(s) + I₂(s) geeksforgeeks.org

This reaction demonstrates the displacement of iodine by a more reactive halogen, bromine.

Comparison of Synthesis Precursors
PrecursorReactantReaction TypeKey Features
Lithium Hydroxide (LiOH)Hydriodic Acid (HI)NeutralizationCommon, straightforward aqueous reaction. acs.orgshef.ac.uk
Lithium Carbonate (Li₂CO₃)Hydriodic Acid (HI)NeutralizationProduces CO₂ gas as a byproduct. shef.ac.uktestbook.com
Potassium Iodide (KI) & Lithium Sulfate (Li₂SO₄)-Electrodialysis MetathesisModern, energy-efficient, high-purity process. acs.orgnih.gov
Lithium Metal (Li)Iodine (I₂)Direct CombinationVigorous reaction, typically for anhydrous product. shef.ac.uk

Structural Elucidation and Advanced Characterization of Lithium Iodide Hydrates

Crystalline Structures of Lithium Iodide Hydrate (B1144303) Phases

The arrangement of ions and water molecules in the solid state defines the crystalline structure of lithium iodide hydrates. The interplay of electrostatic forces, coordination bonds, and hydrogen bonds leads to distinct phases with unique properties.

Investigations of Monohydrate, Dihydrate, Trihydrate, and Pentahydrate Phases

Lithium iodide is known to form several stable hydrate phases, most notably the monohydrate (LiI·H₂O), dihydrate (LiI·2H₂O), and trihydrate (LiI·3H₂O). nih.govgeeksforgeeks.org The existence of these hydrates as stable phases in aqueous solid-liquid equilibria has been well-established. nih.govresearchgate.net The phase diagram of the lithium iodide-water system illustrates that the trihydrate is stable at lower temperatures, and as the temperature increases, it transitions to the dihydrate and then the monohydrate before becoming anhydrous. researchgate.netheegermaterials.com For instance, the transition from trihydrate to dihydrate occurs between 75°C and 80°C, and the transition to monohydrate happens between 80°C and 120°C. heegermaterials.com Above 300°C, the anhydrous form of lithium iodide is favored. heegermaterials.com While less common, a pentahydrate phase (LiI·5H₂O) is also known to exist within the lithium halide-water systems. nih.govresearchgate.net

Hydrogen-Bonding Networks within Lithium Iodide Hydrate Structures

Elaborate hydrogen-bonding networks are a key feature that stabilizes the crystalline structures of lithium iodide hydrates. nih.govresearchgate.net In these networks, water molecules act as hydrogen bond donors, while the iodide ions and the oxygen atoms of neighboring water molecules serve as acceptors. These interactions create a complex three-dimensional framework. For example, in lithium iodide trihydrate (LiI·3H₂O), hydrogen bonds connect the columns of [Li(H₂O)₆]⁺ octahedra with the iodide ions. researchgate.net The details of these hydrogen-bonding networks have been a subject of detailed discussion in structural studies. nih.govresearchgate.net

Advanced Diffraction Techniques for Lithium Iodide Hydrates

Diffraction methods are indispensable for the detailed structural analysis of crystalline materials like lithium iodide hydrates. These techniques provide precise information about atomic positions, bond lengths, and angles.

X-ray Diffraction Analysis of this compound Phases

X-ray diffraction (XRD) is a primary tool for elucidating the crystal structures of this compound phases. acs.orgresearchgate.net Single-crystal XRD, in particular, has been instrumental in determining the atomic arrangement in these hydrates. For example, the crystal structure of lithium iodide trihydrate was determined using this technique, revealing a hexagonal space group (P6₃mc). nih.gov Powder XRD is also valuable for identifying different hydrate phases within a sample and for tracking phase transitions. acs.orgresearchgate.net For instance, XRD patterns can clearly distinguish between the anhydrous LiI and its hydrated forms. acs.org

Below is an interactive table summarizing the crystallographic data for Lithium Iodide Trihydrate:

Parameter Value Reference
Formula LiI·3H₂O nih.gov
Space Group P 63 m c nih.gov
a 7.45 Å nih.gov
b 7.45 Å nih.gov
c 5.45 Å nih.gov
α 90° nih.gov
β 90° nih.gov
γ 120° nih.gov

In-situ Diffraction Studies of Structural Transitions in Hydrated Lithium Iodide Systems

In-situ diffraction studies, where data is collected as a sample undergoes changes in conditions like temperature or pressure, are powerful for observing structural transformations in real-time. ansto.gov.auresearchgate.net For hydrated lithium iodide systems, in-situ synchrotron radiation powder X-ray diffraction (SR-PXD) has been employed to study the formation and stability of solid solutions, such as in the LiBH₄–LiI system. au.dksdu.dk These experiments allow researchers to monitor the evolution of crystal phases, including the formation of hydrated species like LiI·H₂O under certain conditions. sdu.dk Such studies are crucial for understanding the dynamic behavior and stability of these materials. ansto.gov.auresearchgate.net

Spectroscopic Investigations of Lithium Iodide Hydrates

Spectroscopy is a powerful tool for examining the various energetic states of molecules and the interactions between them within the crystal lattice of lithium iodide hydrates. Different regions of the electromagnetic spectrum provide specific information about vibrational, rotational, and electronic states.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions in Lithium Iodide Hydrates

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. In the context of lithium iodide hydrates, these methods are exceptionally sensitive to the hydrogen-bonding environment of water molecules and the interactions between the ions (Li⁺, I⁻) and water. mdpi.com

The presence of lithium and iodide ions significantly perturbs the vibrational spectra of water. The strong electrostatic field of the small, high-charge-density Li⁺ ion coordinates water molecules, strengthening the O-H bond's polarization. Conversely, the large, low-charge-density I⁻ anion is considered a "chaotrope" or structure-breaker, weakening the hydrogen-bond network of surrounding water compared to bulk water. mdpi.com

Key spectral regions of interest include:

O-H Stretching Region (approx. 3000-3700 cm⁻¹): In hydrated lithium iodide, this broad band, characteristic of hydrogen-bonded water, shifts and changes shape compared to pure water. The interaction with the iodide ion tends to shift the O-H stretching frequency to higher wavenumbers (a blue shift), indicative of weaker hydrogen bonds. mdpi.com

H-O-H Bending Region (approx. 1600-1650 cm⁻¹): The bending mode of water is also sensitive to the ionic environment and can provide information on the geometry of the hydration shell.

Librational Modes (below 1000 cm⁻¹): These low-frequency hindered rotational motions of water molecules are highly sensitive to the local environment and the formation of hydration cages around the ions. mdpi.com

FTIR spectroscopy has revealed that interactions between lithium iodide and other compounds, such as lithium tungstate (B81510), can lead to the formation of new vibrational bands, indicating the creation of a new phase. researchgate.net Similarly, Raman spectroscopy can be used to identify different solvate species, such as solvent-separated ion pairs and contact ion pairs, by analyzing shifts in the vibrational modes of the solvent molecules. researchgate.net

Table 1: Representative Vibrational Spectroscopy Findings for Ion-Water Interactions

Ion Type Interaction Effect Typical Raman Spectral Feature Citation
Low-charge-density anions (e.g., I⁻, Br⁻) Weaken H-bonds (structure-breaking) Blue-shift in the O-H stretching band compared to bulk water. mdpi.com
High-charge-density cations (e.g., Li⁺, Mg²⁺) Strengthen H-bonds (structure-making) Enhancement in the low-frequency region of the O-H stretch (<3400 cm⁻¹). mdpi.com
High-charge-density anions (e.g., F⁻, CO₃²⁻) Form very strong H-bonds Appearance of new bands at lower frequencies (~3050 cm⁻¹). mdpi.com

Near-Infrared Spectroscopy for Hydration State Quantification in Lithium Iodide Systems

Near-Infrared (NIR) spectroscopy, typically covering the 800-2500 nm range, is a powerful, non-destructive technique for the quantitative analysis of water content and hydration states. This method relies on detecting the overtones and combination bands of the fundamental vibrations of water molecules, which are particularly prominent in the NIR region. nih.govresearchgate.netmdpi.com

Studies have successfully used NIR spectroscopy to quantify the hydration process of various lithium salts, including lithium iodide. nih.govresearchgate.net By applying multivariate analysis techniques like Multivariate Curve Resolution Alternating Least Squares (MCR-ALS) to the NIR spectra of aqueous lithium iodide solutions at different concentrations, researchers can distinguish between different water species, such as non-coordinated ("free") water and water molecules involved in hydration clusters around the ions. nih.govresearchgate.net

This analysis allows for the determination of the salt concentration at which no free water remains in the solution. For lithium iodide, this point has been calculated to be between 60.4% and 61.2% mass fraction, depending on the temperature. nih.govresearchgate.net This information is critical for understanding solubility limits and the conditions favoring crystal formation of specific hydrates. The absorption capacity of water in lithium salts was found to follow the order LiI < LiBr < LiNO₃ < LiCl. nih.govresearchgate.net

Table 2: Key NIR Absorption Bands for Water Content Analysis

Wavelength Region Vibrational Assignment Application Citation
~1900 nm Combination band (bending + stretching) of H₂O Quantitative determination of free and bound water. mdpi.com
~1450 nm First overtone of O-H stretch Sensitive to hydrogen bonding environment. acs.org
850 - 1100 nm Spectral region for MCR-ALS analysis Quantification of hydration states in concentrated LiI solutions. nih.govresearchgate.net

Terahertz Spectroscopy for Low-Frequency Vibrational Modes of Lithium Iodide Hydrates

Terahertz (THz) spectroscopy, operating in the far-infrared region (typically 0.1-3.5 THz or 3-120 cm⁻¹), is uniquely suited for studying low-frequency collective vibrational modes in crystalline materials and intermolecular vibrations in liquids. openrepository.comnih.gov For lithium iodide hydrates, THz spectroscopy provides direct insight into the "rattling" motions of ions within their hydration cages and the lattice phonons of the crystal structure. researchgate.net

When aqueous solutions of alkali halides are frozen, the formation of solid hydrates can be observed through the appearance of new, distinct absorption peaks in the THz spectrum, which are absent in the spectra of pure ice or the anhydrous salt. openrepository.com These new peaks correspond to the lattice vibrations of the hydrate crystal.

Theoretical calculations, such as Density Functional Theory (DFT), are often combined with experimental THz spectra to assign these low-frequency modes. openrepository.com This combined approach can distinguish between different hydrate structures and elucidate the collective dynamics of the ion-water network. The technique is sensitive enough to probe interactions extending beyond the first hydration shell, revealing the full extent of the ion's influence on the surrounding water structure. mdpi.com

Table 3: Terahertz Spectroscopy Applications for Hydrated Ions

Phenomenon Description Frequency Range Citation
Hydrate Formation Appearance of new absorption peaks upon freezing of salt solutions. 0.3 - 3.5 THz openrepository.com
Ion "Rattling" Low-frequency motion of an ion within its water cage. Varies with ion and cage structure. researchgate.net
Collective Vibrations Lattice phonons in the hydrate crystal structure. Dependent on crystal symmetry and mass of ions. openrepository.com

Electronic Spectroscopy (UV, FUV) for Electronic States in Lithium Iodide Hydrates

Electronic spectroscopy, particularly in the ultraviolet (UV) and far-ultraviolet (FUV, <200 nm) regions, probes the electronic transitions within a material. rsc.orgrsc.org For systems containing iodide ions, a prominent feature is the charge-transfer-to-solvent (CTTS) transition, where an electron is transferred from the iodide ion to an orbital defined by the surrounding solvent (water) molecules.

In this compound systems, the energy of this transition is sensitive to the immediate environment of the iodide ion. The formation of contact ion pairs between Li⁺ and I⁻ can influence the electronic states and shift the absorption bands. rsc.orgrsc.org

Far-ultraviolet (FUV) spectroscopy is particularly powerful for investigating solvation structures and ion association in electrolytes. rsc.orgrsc.org While much of the recent research has focused on non-aqueous lithium electrolytes for batteries, the principles are applicable to aqueous hydrate systems. For instance, studies on lithium-based electrolytes have shown that electronic transitions in the FUV region change significantly with ion concentration, reflecting shifts from solvent-separated ion pairs to contact ion pairs. rsc.orgrsc.org These changes are observed as shifts in the absorption maxima, which can be correlated with theoretical calculations to understand the nature of the electronic transitions. rsc.orgresearchgate.net

Microstructural Analysis of this compound Materials

While spectroscopy reveals molecular-level details, microscopy techniques are essential for characterizing the material on a larger, microstructural scale.

Scanning Electron Microscopy and Energy Dispersive Spectroscopy of this compound Composites

Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface morphology, topography, and microstructure of solid materials with high resolution. When applied to this compound composites, SEM can reveal details about crystal size and shape, porosity, and the distribution of different phases within the composite material.

Coupled with SEM, Energy Dispersive Spectroscopy (EDS or EDX) provides elemental analysis of the sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. This combination is invaluable for confirming the composition of this compound composites and for creating elemental maps that show the spatial distribution of lithium, iodine, oxygen, and any other elements within the composite matrix. researchgate.netnih.gov

However, the detection and quantification of light elements like lithium (Z=3) with standard EDS is challenging to impossible. nih.govedax.com The very low energy of the Li K X-ray (≈54 eV) leads to high absorption within the sample and the detector window, making its detection difficult. nih.gov Advanced methods, such as quantifying other elements and determining the lithium content by difference in combination with other techniques like quantitative backscattered electron imaging (qBEI), have been developed to overcome this limitation. edax.comazom.com

Table 4: Summary of SEM and EDS Analysis for Hydrate Composites

Technique Information Provided Application Example Citation
Scanning Electron Microscopy (SEM) Surface topography, crystal morphology, porosity, phase distribution. Imaging the crystal structure and surface degradation of a composite material containing this compound. researchgate.net
Energy Dispersive Spectroscopy (EDS) Elemental composition and spatial distribution (elemental mapping). Mapping the distribution of Iodine (I) and Oxygen (O) to confirm the presence and location of LiI hydrate within a composite. nih.gov
SEM-EDS Combination Correlated morphological and compositional analysis. Characterizing the interface between a this compound phase and a polymer matrix in a composite electrolyte. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of Lithium Iodide Hydrates

Quantum Mechanical Studies of Lithium Iodide Hydrate (B1144303) Systems

Quantum mechanical methods, which are grounded in the fundamental principles of quantum theory, provide a highly accurate framework for investigating the electronic structure and energetics of lithium iodide hydrate systems. These approaches are essential for understanding the nature of chemical bonds, charge distribution, and the subtle electronic effects that dictate the behavior of these systems.

Ab-initio Molecular Dynamics Simulations of Solvation Dynamics in Lithium Iodide Solutions

Ab-initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of lithium iodide solutions while treating the electronic structure from first principles. researchgate.netescholarship.org This method is particularly valuable for understanding processes like solvation and ion transport where the electronic environment is constantly changing. escholarship.org

AIMD simulations have been used to investigate the reactions between molten LiI and gas-phase molecules like H2O, O2, and I2. escholarship.org These simulations have shown that the solvation of a water molecule in molten LiI is an energetically favorable process, with the oxygen atom of the water molecule interacting with a lithium cation. escholarship.org The water molecule is observed to "jump" from one lithium cation to another. escholarship.org

While direct AIMD studies on aqueous lithium iodide hydrates are less common in the provided search results, the methodology has been applied to similar systems, such as understanding the solvation structure of lithium ions in ether-based electrolytes. rsc.org These studies highlight the potential of AIMD to provide detailed insights into the coordination and dynamics of ions and solvent molecules. rsc.org The development of machine learning potentials trained on ab initio data is also a promising direction for future simulations of these systems. rsc.orgrsc.org

Classical Molecular Dynamics Simulations of Lithium Iodide Hydration

Classical Molecular Dynamics (MD) simulations provide a computationally less expensive alternative to quantum mechanical methods for studying the behavior of large systems over longer timescales. aip.orgdiva-portal.orgmpg.de In these simulations, atoms are treated as classical particles interacting through predefined force fields.

Intermolecular Interactions and Solvation Shell Structures of Lithium Iodide Ions

MD simulations have been extensively used to investigate the intermolecular interactions and the structure of the solvation shells around lithium and iodide ions in aqueous solutions. aip.orgmpg.detandfonline.com These simulations have provided detailed pictures of how water molecules arrange themselves around the ions.

Studies have shown that the lithium ion (Li+) is strongly hydrated, with a well-defined first solvation shell. tandfonline.comresearchgate.net The coordination number of Li+, which is the number of water molecules in its immediate vicinity, is typically found to be around four, forming a tetrahedral arrangement. tandfonline.comresearchgate.net This agrees with findings from other theoretical and experimental methods. researchgate.net

The iodide ion (I-), being larger and more polarizable, has a less structured hydration shell compared to the lithium ion. icmp.lviv.ua Water molecules in the hydration shell of iodide are more loosely bound. diva-portal.org MD simulations have also revealed the "surfactant-like" behavior of Li+ at the aqueous solution-air interface, where it can adsorb to the surface, a phenomenon not typically observed for other alkali metal cations like K+. mpg.de

Table 2: Coordination Numbers of Li+ in Different Environments from MD Simulations

SystemLi+ Coordination NumberReference
2 m LiI aqueous solution4 tandfonline.com
2 M LiI aqueous solutionNot explicitly stated, but Li+ density profile shows a prominent peak coincident with the I- interfacial peak. mpg.de
LiI in liquid dimethylsulfoxide (DMSO)4 diva-portal.orgresearchgate.net

Ion Transport Mechanisms at the Atomic Scale in Lithium Iodide Hydrates

Understanding how ions move through a solution is crucial for applications such as batteries. acs.orgmdpi.comrsc.org MD simulations have been employed to study the transport mechanisms of lithium and iodide ions at the atomic level.

Simulations have shown that lithium iodide can enhance lithium diffusion at interfaces, which is beneficial for the performance of all-solid-state batteries. acs.org The presence of LiI can promote the formation of an amorphous interphase that facilitates the movement of lithium ions. acs.org

The dynamics of ion transport are closely linked to the solvation structure. The strong hydration of the lithium ion means that it often moves together with its solvation shell in a process known as vehicular motion. nih.gov In contrast, the weaker hydration of the iodide ion allows for more frequent exchange of water molecules in its solvation shell. The study of ion transport in related systems, such as lithium salts in polymer electrolytes, has revealed complex mechanisms including correlated motion between ions. mdpi.com

Theoretical Approaches to Hydration Phenomena of Lithium Salts

Various theoretical approaches have been developed to understand the broader phenomena of hydration of lithium salts, including lithium iodide. researchgate.netacs.org These approaches aim to provide a quantitative understanding of the thermodynamic and structural aspects of hydration.

One such approach involves the use of multivariate curve resolution alternating least squares (MCR-ALS) applied to near-infrared spectra of lithium salt solutions. researchgate.net This method allows for the quantitative analysis of the hydration process by identifying different aqueous clusters containing the ions and non-coordinated water molecules. researchgate.net Studies using this technique have shown that the water absorption capacity of lithium salts increases in the order LiI < LiBr < LiNO3 < LiCl. researchgate.net

Theoretical models are also used to understand concepts like the law of matching water affinities, which can explain the relative timing of the appearance of solvent-shared ion-pairs for different salts. researchgate.net These theoretical frameworks, combined with computational simulations and experimental data, provide a comprehensive picture of the hydration phenomena of lithium salts.

Hydration Number and Coordination Analysis of Lithium Ions

Molecular dynamics (MD) simulations and X-ray scattering experiments have been pivotal in elucidating the hydration structure of the lithium ion (Li⁺) in aqueous lithium iodide (LiI) solutions. These studies focus on determining the number of water molecules in the immediate vicinity of the Li⁺ ion—its hydration number—and the geometric arrangement of these molecules.

A key study combining X-ray diffraction and MD simulations on a 2.2 molal LiI solution has provided detailed insights into the hydration shell of the Li⁺ ion. The findings from this research indicate a well-defined hydration structure with distinct primary and secondary hydration shells. researchgate.net

Primary Hydration Shell: The immediate coordination environment of the lithium ion is characterized by a primary hydration shell. Computational models, corroborated by experimental data, suggest an octahedral arrangement of water molecules around the central Li⁺ ion. researchgate.net This means that, on average, a single lithium ion is directly coordinated with six water molecules in its first hydration shell. The distances between the lithium ion and the oxygen atoms of these water molecules (Li-O distances) are a critical parameter in these models. Both simulation and experimental results have shown good agreement on these first-neighbor ion-water distances. researchgate.net

Secondary Hydration Shell: Beyond the first shell, a more loosely bound secondary hydration shell has been identified. Theoretical models and experimental analysis support the existence of approximately twelve water molecules in this second shell. researchgate.net These water molecules are not directly in contact with the lithium ion but are influenced by its electrostatic field and are hydrogen-bonded to the water molecules of the primary shell.

The iodide ion (I⁻), being large and less charge-dense compared to the lithium ion, is considered to be weakly hydrated.

Table 1: Coordination Parameters of Hydrated Lithium Ion in Aqueous LiI Solution

ParameterValueReference
Primary Hydration Number of Li⁺ 6 researchgate.net
Primary Shell Geometry Octahedral researchgate.net
Secondary Hydration Number of Li⁺ 12 researchgate.net

It is important to note that the coordination number of Li⁺ can vary depending on the concentration of the solution. However, for the studied 2.2 molal LiI solution, the octahedral coordination with six water molecules in the primary shell is the accepted configuration. researchgate.net

Water Absorption Capacity Modeling in Lithium Iodide Systems

Lithium iodide is known for its hygroscopic nature, making it an effective material for absorbing water vapor. Modeling the water absorption capacity of lithium iodide systems is essential for designing and optimizing dehumidification and heat transformation technologies. The water activity (a_w) of a lithium iodide solution, which is a measure of the "free" water available, is a key parameter in these models.

Several theoretical models are employed to describe the relationship between the concentration of the salt and the water activity in highly concentrated electrolyte solutions. These models are crucial for predicting the performance of lithium iodide as a desiccant.

Thermodynamic Models: One of the prominent models used for this purpose is the Electrolyte Nonrandom Two-Liquid (eNRTL) model . This model can accurately represent the thermodynamic properties, including vapor-liquid equilibrium and salt solubility, of aqueous solutions of lithium halides like LiI up to saturation concentrations and over a range of temperatures. researchgate.net The eNRTL model accounts for the non-ideal behavior of the solution by using binary interaction parameters for molecule-electrolyte pairs. researchgate.net

Another approach involves the use of the Stokes-Robinson modification of the Brunauer-Emmett-Teller (BET) theory . This model has been successfully applied to describe the water activity in concentrated electrolyte solutions. researchgate.net It relates the water activity to the molality of the cation, providing a framework to understand the binding of water molecules to the ions.

Pitzer's equations provide a rigorous thermodynamic framework for calculating osmotic coefficients and, consequently, water activity in electrolyte solutions. researchgate.net These equations are based on a detailed consideration of ionic interactions and have been used to predict water activity in a wide range of electrolyte solutions. researchgate.net

Table 2: Theoretical Models for Water Activity in Concentrated Electrolyte Solutions

ModelBasisApplicability
eNRTL Model Local composition model for non-ideal solutionsAccurately predicts thermodynamic properties and solubility of aqueous LiI solutions up to saturation. researchgate.net
Stokes-Robinson BET Model Adsorption theory applied to electrolyte solutionsDescribes water activity as a function of cation molality in concentrated solutions. researchgate.net
Pitzer's Equations Detailed consideration of ionic interactionsProvides a rigorous framework for calculating osmotic coefficients and water activity. researchgate.net

These computational and theoretical models are indispensable tools for understanding and predicting the behavior of lithium iodide hydrates at a molecular level, guiding the development of advanced materials and processes that leverage their unique properties.

Interfacial Phenomena and Electrochemical Systems with Lithium Iodide Hydrates

Lithium Iodide Hydrates in Solid-State Electrolytes

Solid-state electrolytes (SSEs) are a promising alternative to conventional liquid electrolytes, offering potential for enhanced safety and higher energy density. Lithium iodide hydrate (B1144303) has emerged as a key component in the development of novel SSEs due to its influence on ion transport properties.

The incorporation of lithium iodide, often in its partially hydrated form, has been shown to significantly boost the ionic conductivity of solid electrolytes through several mechanisms. The presence of water molecules in the LiI·H₂O structure creates defects in the crystal lattice, which in turn increases the mobility of lithium ions. dtu.dkresearchgate.net The activation energy for Li-ion motion in LiI·D₂O has been measured at 0.66±0.05 eV, with room temperature conductivities for LiI·H₂O and LiI·D₂O being 6.6×10⁻⁶ and 6.1×10⁻⁶ (Ω cm)⁻¹, respectively. dtu.dk

One primary mechanism for this enhancement is the creation of highly conductive pathways at the interfaces between different materials. For instance, in composites of LiI and aluminum oxide (Al₂O₃), the ionic conductivity can increase by up to three orders of magnitude compared to pure LiI. sciopen.com This enhancement is attributed to the formation of regions with rapid ion transport along the grain boundaries and the LiI-ceramic interfaces. sciopen.com Similarly, in systems with lithium thioborates (LBS), LiI reduces grain boundary resistance and promotes crystallinity, leading to a significant increase in ionic conductivity to 1.0 mS cm⁻¹. acs.org The chaotropic effect of LiI, which disrupts the hydrogen-bonding network of water, also contributes to enhanced ion transport. rsc.org

Ionic Conductivity of LiI Hydrate and Related Composites
Electrolyte SystemConductivity (S/cm) at Room TemperatureKey Enhancement MechanismReference
LiI·H₂O6.6 × 10⁻⁶Increased defect density due to hydration dtu.dk
LiI·D₂O6.1 × 10⁻⁶Increased defect density due to hydration dtu.dk
80/20 LiI/LiI(HPN)₂ (5 µm particles)7.7 × 10⁻⁸Increased grain boundaries and defects researchgate.net
80/20 LiI/LiI(HPN)₂ (2 µm particles)6.1 × 10⁻⁷
LiI(HPN)₄1.4 × 10⁻³Formation of conductive organic crystal electrolyte iphy.ac.cn
20 wt% LiI - 80 wt% Li₂WO₄~10⁻³Interaction between LiI and Li₂WO₄ creating new conductive phase researchgate.net
LBS-LiI1.0 × 10⁻³Reduced grain boundary resistance; Increased crystallinity acs.org

Grain boundary engineering, which involves modifying the composition and structure of the interfaces between crystalline grains, is a key strategy. The addition of LiI to other solid electrolytes like lithium thioborates (LBS) favorably modifies the grain boundaries, reducing their resistance to ion flow. acs.org However, the effect of particle size can be complex; in some cases, excessive milling can increase the amorphous content and lead to higher resistance. acs.org Furthermore, applying pressure to powdered electrolytes can improve conductivity by collapsing voids and increasing the contact area between particles. chemrxiv.org Conversely, in certain hybrid electrolytes, larger particles may be advantageous as they reduce the number of high-resistance interfaces that ions must cross. nih.gov

To optimize performance, lithium iodide hydrate is often incorporated into composite electrolytes with other materials.

3-hydroxypropionitrile (B137533) (HPN): LiI and 3-hydroxypropionitrile form a series of solid electrolytes, such as LiI(HPN)₂ and LiI(HPN)₄. iphy.ac.cnosti.gov The LiI(HPN)₄ formulation achieves a high ambient conductivity of 1.4 × 10⁻³ S/cm. iphy.ac.cn However, this material tends to form large crystallites, which can lead to poor contact with electrodes. The addition of nano-sized SiO₂ particles can mitigate this issue by hindering large crystallite formation, enhancing conductivity, and improving interfacial contact. iphy.ac.cn Composite electrolytes with a mass ratio of 80% LiI to 20% LiI(HPN)₂ have been successfully used in self-forming solid-state batteries. osti.govcambridge.org

Tungstate (B81510): Solid mixtures of lithium iodide and lithium tungstate (Li₂WO₄) have shown promise as practical solid electrolytes. researchgate.net A composition containing 20 wt% LiI exhibits a high ionic conductivity of approximately 10⁻³ S·cm⁻¹ at room temperature. researchgate.net Structural analyses confirm that an interaction between LiI and Li₂WO₄ creates a new phase that acts as a conductive pathway for lithium ions. researchgate.net

Silver Iodide (AgI): Composite electrolytes combining LiI with AgI are being explored for solid-state batteries. energy.gov Glass-ceramic systems such as (AgI)₀.₄₄(LiI)₀.₂₂(AgPO₃)₀.₃₄ and (AgI)₀.₃₃(LiI)₀.₃₃(LiPO₃)₀.₃₄ exhibit very high room temperature ionic conductivities, on the order of 10⁻² S/cm. kemdikbud.go.idijism.org This high conductivity is attributed to the disordered arrangement of Ag⁺ and Li⁺ ions within the glass matrix, which facilitates ion hopping to vacant sites. ijism.org

Solid-Electrolyte Interphase (SEI) Formation and Stability in Lithium Iodide-Containing Systems

The Solid-Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface from the decomposition products of the electrolyte. ossila.com Its composition and stability are critical for the long-term performance and safety of lithium batteries. The presence of lithium iodide and its hydrate influences the formation and properties of the SEI.

The use of this compound can lead to the formation of a distinct "hydrated SEI layer". cambridge.org This type of interphase has been shown to reduce the occurrence of "soft shorts" in batteries. cambridge.org In systems containing both lithium sulfide (B99878) (Li₂S) and LiI, an amorphous interphase composed of lithium, phosphorus, sulfur, and iodine forms on the surface of the solid electrolyte during the initial charging cycles. acs.org This layer acts as a protective barrier, preventing the further decomposition of the electrolyte. acs.org

The general evolution of the SEI occurs in stages, beginning with the formation of a primary layer of stable inorganic lithium compounds, followed by the development of a secondary matrix from interactions between reaction products and the electrolyte. pnnl.gov LiI contributes to this process by facilitating Li⁺ movement within the SEI, which promotes the formation of a more porous and stable interphase on the lithium metal anode. rsc.org This porous structure can enhance ion mobility and potentially suppress the growth of lithium dendrites. rsc.org

High interfacial resistance between the electrolyte and the electrodes can severely impede battery performance. Several strategies are being pursued to mitigate this issue in LiI-containing systems.

One effective approach is the introduction of artificial interfacial layers or buffer layers. researchgate.net Coating the lithium metal anode with a thin layer of LiI has been shown to reduce the interfacial resistance at the anode/solid electrolyte interface. mdpi.com Another strategy involves creating hybrid layers on the anode surface. For example, a composite layer of LiZn alloy and LiI can be formed on a lithium metal anode. bohrium.com In this structure, the LiI component provides a low energy barrier for Li⁺ diffusion, while the LiZn alloy promotes uniform lithium deposition, synergistically reducing interfacial resistance. bohrium.com

Modifying the electrolyte itself is also a viable method. The addition of nano-sized silica (B1680970) (SiO₂) particles to a LiI(HPN)₄ electrolyte not only boosts bulk conductivity but also significantly improves the interfacial contact with the electrode. iphy.ac.cn Furthermore, the use of alloying current collectors, such as indium or aluminum, has been proposed as a way to address interfacial issues in self-forming batteries that utilize LiI-based electrolytes. cambridge.org

Strategies for Interfacial Resistance Reduction in LiI Electrolytes
StrategyMaterials/MethodMechanismReference
Artificial Interfacial LayerCoating Li metal with LiICreates a stable, ionically conductive interface; inhibits dendrites. mdpi.com
Hybrid Anode LayerLiZn alloy / LiI composite on Li metalSynergistic effect: LiZn promotes uniform deposition, LiI lowers Li⁺ diffusion barrier. bohrium.com
Electrolyte AdditiveNano-sized SiO₂ in LiI(HPN)₄Improves physical contact between electrolyte and electrode. iphy.ac.cn
Alloying Current CollectorIndium, Aluminum, GalliumForms an alloy with lithium at the interface, potentially improving contact and stability. cambridge.org
Grain Boundary ModificationAdding LiI to LBS solid electrolyteLowers the interfacial resistance with the Li metal anode. acs.org

Electrochemical Reaction Mechanisms involving Lithium Iodide Hydrates

The presence of water molecules within the crystalline structure of lithium iodide to form hydrates, or in aqueous electrolyte systems containing lithium iodide, significantly influences the electrochemical reaction mechanisms. The water of hydration can alter ion mobility, charge carrier behavior, and the nature of interfacial reactions.

Ion Transport and Charge Carrier Dynamics in Hydrated Lithium Iodide Electrolytes

The transport of ions and the dynamics of charge carriers are fundamental to the performance of any electrolyte. In hydrated lithium iodide electrolytes, water molecules play a crucial role in dictating these properties. The primary charge carriers are lithium ions (Li⁺), iodide ions (I⁻), and in some cases, protons (H⁺) or hydroxide (B78521) ions (OH⁻) derived from water.

The mechanism of ion transport can be described by either vehicular or structural diffusion. In vehicular transport, the lithium ion moves along with its solvation shell, in this case, water molecules. nih.gov In structural diffusion, the ion moves by hopping between coordination sites, leading to an exchange of the solvating molecules. nih.gov The degree of hydration is a critical factor; for instance, the co-intercalation of hydrated Li⁺ ions is thermodynamically favorable due to the large hydration energy of Li⁺. acs.org

Solid lithium iodide monohydrate (LiI·H₂O) has been characterized as a solid electrolyte. dtu.dk Its ionic conductivity is significantly influenced by the presence of water in its structure. Studies have shown that the conductivity of hydrated lithium iodide is dependent on its microstructure. osti.gov The addition of water, even in small amounts, can impact the number of mobile charge carriers and enhance ionic conductivity. sigmaaldrich.com For example, in gel electrolytes containing LiI and water, increasing humidity and consequently the water-to-LiI mole ratio leads to a significant, linear increase in ionic conductivity. bohrium.com This is attributed to the role of water in the gel phase, which improves the conductivity of the lyotropic liquid crystalline mesophase without disturbing its structure. bohrium.com

The activation energy for lithium-ion motion is a key parameter in understanding charge carrier dynamics. Lower activation energy implies more facile ion movement. In solid LiI·H₂O, the activation energy for Li-ion motion has been measured, providing insight into the energy barriers that charge carriers must overcome. dtu.dk

Table 1: Ionic Conductivity and Activation Energy of Lithium Iodide Hydrates

Compound Temperature (°C) Ionic Conductivity (S/cm) Activation Energy (eV)
LiI·H₂O Room Temperature 6.6 × 10⁻⁶ dtu.dk -

This table presents measured values for the ionic conductivity and activation energy for lithium-ion motion in lithium iodide monohydrate and its deuterated analogue.

Table 2: Effect of Humidity on the Ionic Conductivity of a LiI-based Gel Electrolyte

Condition H₂O/LiI Mole Ratio Ionic Conductivity (S/cm)
Ambient Laboratory Conditions ~2.57 4.8 × 10⁻⁵ bohrium.com
40% Humidity 4.00 10.6 × 10⁻⁵ bohrium.com

This table illustrates how the water content, influenced by ambient humidity, affects the ionic conductivity of a lyotropic liquid crystalline gel electrolyte containing lithium iodide.

Interfacial Charge Transfer Processes in Lithium-Iodine Systems

Interfacial charge transfer is a critical step in the functioning of electrochemical cells, involving the movement of electrons and ions across the boundary between the electrode and the electrolyte. researchgate.netelsevierpure.com In systems containing lithium iodide, the presence of water and the formation of lithium iodide hydrates can significantly impact these interfacial processes.

In Li-O₂ batteries, the addition of LiI and the presence of H₂O in the electrolyte promote the formation of lithium hydroxide (LiOH) as the discharge product instead of lithium peroxide (Li₂O₂). acs.orgresearchgate.net Theoretical studies suggest that water is the most favorable proton source for LiOH formation and that the iodide ion facilitates the scission of the peroxide bond through a halogen-bond interaction. researchgate.net The reversible formation and decomposition of crystalline LiOH have been demonstrated over multiple cycles, indicating its role as a cyclic discharge product in the presence of a LiI mediator. acs.org The ratio of water to LiI is a critical factor; low ratios tend to favor the formation of LiOH, while higher ratios can result in a mixture of products including Li₂O₂, LiOOH·H₂O, and LiOH·H₂O. researchgate.net

The activation energy for interfacial charge transfer can be significantly lower in aqueous electrolytes compared to organic ones. researchgate.netelsevierpure.com This is attributed to the screening effect of hydration, where water molecules surrounding the ions reduce the Coulombic repulsion at the interface, thereby facilitating faster charge transfer. researchgate.netelsevierpure.com While not studied specifically for a simple Li/LiI-H₂O/I₂ system, this principle suggests that the hydration of lithium ions by water molecules from LiI hydrates or aqueous solutions plays a key role in easing the transfer of charge at the electrode surface.

Thermodynamic Stability and Phase Behavior of Lithium Iodide Hydrates

Phase Equilibria in Lithium Iodide Hydrate (B1144303) Systems

The phase behavior of the lithium iodide-water (LiI-H₂O) system is complex, involving multiple hydrated solid phases, a liquid solution, and ice. The relationships between these phases as a function of temperature and composition are graphically represented by a phase diagram.

Construction and Analysis of Phase Diagrams for LiI-H₂O Systems

The phase diagram for the LiI-H₂O system reveals the stability regions for lithium iodide monohydrate (LiI·H₂O), dihydrate (LiI·2H₂O), and trihydrate (LiI·3H₂O). researchgate.net These diagrams are constructed by plotting the freezing and solubility curves of the different components. The lines on the diagram represent conditions of equilibrium between two phases, and the points where lines intersect, known as invariant points, represent conditions where three or more phases coexist in equilibrium.

Key features of the LiI-H₂O phase diagram include the eutectic and peritectic points, which define the boundaries of stability for the various hydrates. Analysis of the phase diagram allows for the determination of which solid phase will crystallize from a solution of a given composition as it is cooled.

Table 1: Invariant Points in the LiI-H₂O System

Invariant PointTemperature (°C)Composition (wt% LiI)Coexisting Phases
Eutectic-5854.5Ice, LiI·3H₂O, Saturated Solution
Peritectic 17569.5LiI·3H₂O, LiI·2H₂O, Saturated Solution
Peritectic 212074.5LiI·2H₂O, LiI·H₂O, Saturated Solution
Peritectic 330079.0LiI·H₂O, Anhydrous LiI, Saturated Solution

Eutectic Compositions and Microstructural Implications

The eutectic point in the LiI-H₂O system occurs at a specific composition and temperature where the liquid solution is in equilibrium with two solid phases, namely ice and lithium iodide trihydrate. At this point, the liquid freezes at a constant temperature to form a fine, intimate mixture of the two solid phases, known as the eutectic mixture.

The microstructure of the solidified eutectic is typically lamellar, consisting of alternating layers of ice and lithium iodide trihydrate crystals. This lamellar structure arises from the simultaneous growth of the two solid phases from the liquid. The spacing and morphology of these lamellae are influenced by the cooling rate. Slower cooling rates allow for more diffusion and result in coarser lamellar structures, while rapid cooling leads to a finer, more interdispersed microstructure. The formation of this eutectic microstructure has significant implications for the material's physical properties.

Thermal Stability and Hydration/Dehydration Kinetics of Lithium Iodide Hydrates

The stability of the different lithium iodide hydrates is highly sensitive to temperature and the partial pressure of water vapor in the surrounding environment.

Influence of Temperature and Humidity on Lithium Iodide Hydrate Forms

Lithium iodide and its hydrates are hygroscopic, meaning they readily absorb moisture from the air. functmaterials.org.ua The degree of hydration is a function of both temperature and relative humidity.

At ambient temperatures, the most stable form is typically the trihydrate (LiI·3H₂O). As the temperature is increased, the hydrates will sequentially lose water molecules. The trihydrate begins to lose water to form the dihydrate in the temperature range of 75°C to 80°C. heegermaterials.com Further heating, between 80°C and 120°C, results in the conversion of the dihydrate to the monohydrate. heegermaterials.com The complete removal of water to form anhydrous lithium iodide occurs at temperatures above 300°C. heegermaterials.com

Studies on the dehydration of lithium iodide trihydrate in a vacuum have shown that it proceeds to the monohydrate form. iaea.org Subsequent heating of the monohydrate in a vacuum results in the evolution of water in two distinct temperature ranges: 30-100°C and 100-170°C. functmaterials.org.uaiaea.org

The stability of the hydrates is also critically dependent on the relative humidity of the environment. At a given temperature, there are specific ranges of relative humidity within which each hydrate form is stable. For instance, at lower humidity levels, the less hydrated forms (monohydrate and dihydrate) will be favored, while at higher humidity, the trihydrate will be the stable phase. The transitions between these hydrate forms are reversible, and a change in humidity can induce either hydration or dehydration.

Table 2: Dehydration Temperatures of Lithium Iodide Hydrates

Hydrate TransitionTemperature Range (°C)
LiI·3H₂O → LiI·2H₂O75 - 80 heegermaterials.com
LiI·2H₂O → LiI·H₂O80 - 120 heegermaterials.com
LiI·H₂O → Anhydrous LiI> 300 heegermaterials.com

Note: These temperature ranges can be influenced by factors such as heating rate and atmospheric pressure.

Chemical Reactivity and Catalytic Applications of Lithium Iodide Hydrates

Lithium Iodide Hydrate (B1144303) as a Reagent in Organic Synthesis

Lithium iodide hydrate serves as a valuable reagent in numerous organic synthesis applications. samaterials.comfuncmater.comavantorsciences.comchembk.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.com Its utility spans from the cleavage of esters and decarboxylation reactions to the formation of carbon-carbon bonds. samaterials.comfuncmater.comavantorsciences.comchembk.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.com It also functions as a source of nucleophilic iodide and a mild Lewis acid. samaterials.comfuncmater.comavantorsciences.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.comvwr.com Furthermore, it is employed as an additive in organometallic-mediated transformations. samaterials.comfuncmater.comavantorsciences.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.comvwr.com

Ester Cleavage and Decarboxylation Reactions mediated by this compound

Lithium iodide is a widely recognized reagent for the cleavage of carbon-oxygen bonds, particularly in esters. wikipedia.org This reactivity is harnessed to convert methyl esters into their corresponding carboxylic acids. wikipedia.org The reaction proceeds via the nucleophilic attack of the iodide ion on the methyl group of the ester, leading to the formation of a carboxylate salt and methyl iodide. wikipedia.org This method is particularly useful for its mild conditions and high efficiency.

In addition to ester cleavage, this compound facilitates decarboxylation reactions. samaterials.comfuncmater.comavantorsciences.comchembk.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.com This process is crucial in various synthetic pathways where the removal of a carboxyl group is required to achieve the target molecule.

Carbon-Carbon Bond Forming Reactions catalyzed by this compound

This compound plays a role in catalyzing carbon-carbon bond forming reactions, a cornerstone of organic synthesis. samaterials.comfuncmater.comavantorsciences.comchembk.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.com While transition metals are often the primary catalysts for such reactions, lithium salts can act as effective promoters or co-catalysts. nih.govillinois.edunih.gov For instance, in certain nickel-catalyzed cross-coupling reactions, lithium iodide has been used as an activator. illinois.edu

Theoretical studies have also explored the potential of lithium ions to catalyze the coupling of aromatic molecules, such as the formation of biphenyl (B1667301) from benzene. nih.govnih.gov These calculations suggest that a lithium anion can facilitate the formation of a carbon-carbon bond with a relatively low activation barrier. nih.govnih.gov

Role as a Nucleophilic Iodide Source and Mild Lewis Acid

The dual nature of this compound, acting as both a nucleophilic iodide source and a mild Lewis acid, contributes significantly to its versatility in organic synthesis. samaterials.comfuncmater.comavantorsciences.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.comvwr.com The iodide anion is a soft nucleophile that can participate in various substitution and addition reactions. A key application is in the ring-opening of epoxides, where the iodide attacks one of the carbon atoms of the epoxide ring, leading to the formation of an iodohydrin. sigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.comvwr.comwikipedia.org

Simultaneously, the lithium cation acts as a mild Lewis acid, activating electrophilic substrates. This Lewis acidity can enhance the reactivity of carbonyl compounds and other functional groups towards nucleophilic attack. This synergistic effect of the nucleophilic anion and the Lewis acidic cation makes this compound a useful reagent for a variety of transformations. samaterials.comfuncmater.comavantorsciences.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.comvwr.com

Additive in Organometallic Transformations involving this compound

This compound is frequently employed as an additive in organometallic transformations to enhance reaction rates and selectivities. samaterials.comfuncmater.comavantorsciences.comsigmaaldrich.comfishersci.fisamaterials.co.uksamaterials.comvwr.com In reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, the presence of lithium iodide can have a profound impact. It can, for example, break up aggregates of organometallic species, leading to more reactive monomeric units.

Furthermore, in some cross-coupling reactions, lithium iodide can facilitate the transmetalation step, a crucial part of the catalytic cycle. For instance, in nickel-catalyzed couplings, it can act as an activator for dialkylzinc reagents. illinois.edu

Catalysis in Advanced Chemical Processes involving Lithium Iodide

Beyond its role as a stoichiometric reagent, lithium iodide demonstrates catalytic activity in advanced chemical processes, most notably in oxidative dehydrogenation reactions.

Oxidative Dehydrogenation Mechanisms facilitated by Lithium Iodide

Molten lithium iodide, often in combination with other salts, has proven to be an effective catalyst for the oxidative dehydrogenation (ODH) of light alkanes to alkenes. scispace.com This process offers a potentially more efficient and economical route to valuable chemical feedstocks like propylene (B89431) from propane (B168953). scispace.com

The mechanism of lithium iodide-facilitated ODH is complex and involves both gas-phase and molten-salt-phase reactions. scispace.com In the presence of oxygen, molten lithium iodide can generate iodine (I2) in situ. scispace.com This gaseous iodine then initiates a radical chain reaction in the gas phase, leading to the dehydrogenation of the alkane. scispace.com The hydrogen iodide (HI) produced in this process is then re-oxidized back to iodine by reacting with oxygen, often with the involvement of the molten salt, thus completing the catalytic cycle. scispace.com The molten salt phase also serves as a heat transfer medium, helping to control the temperature of the highly exothermic oxidation reactions. scispace.com

Reactant Product Catalyst System Key Findings Reference
PropanePropyleneMolten Lithium IodideAchieved 80% propane conversion and 84% selectivity to propylene at 500 °C. The reaction proceeds via a gas-phase radical mechanism initiated by in-situ generated iodine. scispace.com
PropanePropyleneLithium hydroxide (B78521)/lithium iodide meltsTheoretical and experimental studies show that lower temperatures favor higher propene selectivity. The reaction proceeds via a radical mechanism. researchgate.net

Acetic Acid Production Co-catalysis with Lithium Iodide

Lithium iodide is a significant co-catalyst in the industrial production of acetic acid, particularly in processes involving the carbonylation of methanol. epo.orgkowachemical.com In these rhodium-catalyzed systems, often referred to as the Monsanto process and its variations, lithium iodide acts as a promoter that enhances reaction rates and stability, especially under conditions of low water concentration. rsc.org The use of a lithium iodide promoter can achieve carbonylation rates comparable to the standard Monsanto process but at significantly reduced water levels, which offers commercial advantages by lowering the costs associated with product purification. rsc.org

The mechanism involves the reaction of lithium iodide with methyl acetate (B1210297), which is present in the reaction medium, to generate methyl iodide. rsc.org Methyl iodide is a crucial component that undergoes oxidative addition to the rhodium catalyst to initiate the catalytic cycle. The in-situ generation of lithium acetate also plays a role by scavenging the acetyl iodide product to yield acetic anhydride, which can then be hydrolyzed to acetic acid. rsc.org This co-catalytic system helps to lower the concentration of hydrogen iodide (HI), a corrosive byproduct that can inhibit the catalyst. google.com

Research and patents have detailed specific conditions for optimizing acetic acid production using a lithium iodide co-promoter. For instance, processes have been developed where the concentration of lithium iodide is maintained between 10-20 wt% to ensure a stable catalyst system and high productivity at low water content (1-4 wt%). epo.org The interplay between lithium iodide, lithium acetate, and other components of the reaction medium is critical for maintaining high production rates. google.comgoogle.com

The table below summarizes typical reaction conditions and production rates in a rhodium-catalyzed system for acetic acid production where a lithium compound is used to maintain specific concentrations in the reaction medium.

Table 1: Influence of Lithium Compounds on Acetic Acid Production Rate

Parameter Concentration Range Acetic Acid Production Rate (mol/L·h)
Lithium Acetate 0.3 to 0.7 wt. % 10 to 40
Rhodium Catalyst 300 to 3000 wppm
Water 0.1 to 4.1 wt. %
Methyl Acetate 0.6 to 4.1 wt. %
Hydrogen Iodide 0.1 to 1.3 wt. %
Lithium Acetate (Optimized) 0.35 to 0.55 wt. % 15 to 35
Rhodium Catalyst (Optimized) 900 to 1500 wppm
Water (Optimized) 0.5 to 2.8 wt. %
Methyl Acetate (Optimized) 2.0 to 3.5 wt. %
Hydrogen Iodide (Optimized) 0.2 to 0.8 wt. %

Data sourced from patent information detailing processes for producing acetic acid by introducing a lithium compound. google.com

Hypervalent Iodine Catalysis and Green Chemistry Principles

Hypervalent iodine compounds are recognized as versatile and environmentally benign reagents in organic synthesis, often serving as a metal-free alternative to transition metal catalysts. nsf.govresearchgate.net The development of catalytic methods using hypervalent iodine species is a key area of progress in green chemistry, aiming to reduce waste by avoiding stoichiometric quantities of reagents and the generation of iodoarene byproducts. nsf.govrsc.org

In this context, lithium salts, including lithium iodide, play a crucial role in activating hypervalent iodine catalysts. beilstein-journals.org A significant challenge in hypervalent iodine catalysis is the regioselective addition of two different nucleophiles across an olefin. nih.gov Recent research has demonstrated that simple lithium salts can be used to activate hypervalent iodine catalysts, enabling challenging transformations such as the intermolecular coupling of soft nucleophiles like amides with alkenes. beilstein-journals.orgnih.gov This activation strategy allows for the use of simple, unadorned amides as bifunctional nucleophiles in olefin oxyamination reactions to produce valuable oxazoline (B21484) products. beilstein-journals.org

The activation mechanism involves the lithium salt enhancing the electrophilicity of the iodine catalyst. For example, in a reaction catalyzed by an iodoarene precursor, an oxidant like Selectfluor generates the active hypervalent iodine(III) species. The presence of a lithium salt, such as lithium tetrafluoroborate (B81430) (LiBF₄), facilitates the reaction, leading to improved yields and regioselectivity. rsc.orgbeilstein-journals.org This approach aligns with green chemistry principles by improving the efficiency of the catalytic cycle and expanding the scope of atom-economical reactions. nsf.gov

The following table illustrates the effect of lithium salt activation on a hypervalent iodine-catalyzed oxyamination reaction.

Table 2: Effect of Lithium Salt on Hypervalent Iodine-Catalyzed Olefin Oxyamination

Catalyst Precursor Oxidant Additive (Lithium Salt) Solvent Yield of Oxazoline (%)
Iodotoluene Selectfluor LiBF₄ MeNO₂ 59
Iodotoluene Selectfluor LiBF₄ CH₃CN 55
Iodotoluene Selectfluor LiPF₆ MeNO₂ 51
Iodotoluene Selectfluor None MeNO₂ No Product

Data adapted from research on hypervalent iodine-catalyzed amide and alkene coupling. beilstein-journals.org

Degradation Mechanisms and Stability Research of Lithium Iodide Hydrates

Oxidation Pathways and Environmental Interactions of Lithium Iodide Hydrates

The stability of lithium iodide hydrates is intrinsically linked to their environment. Exposure to common atmospheric conditions such as air, moisture, and light can initiate degradation through oxidation and hydrolysis.

When exposed to air, anhydrous lithium iodide and its hydrates exhibit a noticeable change, turning yellow. wikipedia.org This discoloration is a visual indicator of the oxidation of the iodide anion (I⁻) to elemental iodine (I₂). wikipedia.org This process is exacerbated by the presence of light and moisture. Safety data for lithium iodide hydrate (B1144303) explicitly note that the compound is light-sensitive and hygroscopic, meaning it readily absorbs moisture from the air. fishersci.comfishersci.com

The interaction with water is particularly critical. Lithium iodide monohydrate is susceptible to hydrolytic decomposition when heated, breaking down into lithium hydroxide (B78521) (LiOH) and releasing hydrogen iodide (HI) gas. google.com This highlights the compound's thermal instability in a hydrated state. Research underscores that to prevent oxidation, reactions and storage should ideally be conducted under an inert atmosphere, excluding air and oxygen. google.com

Several environmental factors can accelerate the degradation of lithium iodide hydrates, as detailed in the table below.

Environmental FactorEffect on Lithium Iodide HydrateResulting Products
Air/Oxygen Oxidation of iodide (I⁻)Elemental Iodine (I₂)
Light/UV Radiation Promotes oxidationElemental Iodine (I₂)
Humidity/Water Hygroscopic; absorbs moisture, can lead to hydrolysisLithium Hydroxide (LiOH), Hydrogen Iodide (HI)
Heat (>73 °C) Promotes decomposition, especially of the monohydrateLithium Hydroxide (LiOH), Hydrogen Iodide (HI)
Strong Oxidizing Agents Reacts to oxidize iodideVaries depending on the agent
Strong Acids Incompatible; can cause reactionVaries depending on the acid

This table summarizes the primary environmental factors leading to the degradation of lithium iodide hydrates and the resulting chemical products.

Mechanisms of Degradation in Energy Storage Systems Utilizing Lithium Iodide Hydrates

In energy storage systems, such as advanced lithium batteries, the degradation of lithium iodide and its hydrates is more complex, involving electrochemical reactions at the electrode-electrolyte interfaces.

Degradation in Lithium-Oxygen (Li-O₂) Batteries: In Li-O₂ batteries, lithium iodide has been studied as a redox mediator to lower the charging overpotential. However, its interaction with water, even in trace amounts within the electrolyte, significantly alters the battery chemistry. Research shows that in the presence of LiI and water, the typical discharge product, lithium peroxide (Li₂O₂), is supplanted by the formation of lithium hydroxide (LiOH) and its hydrates (LiOH·H₂O). researchgate.net This alternative reaction pathway is driven by the strong interaction between iodide ions and water, which increases water's acidity and facilitates the reaction with superoxide (B77818) (LiO₂) or peroxide (Li₂O₂) intermediates to form LiOH. researchgate.net This process involves the oxidation of iodide (I⁻) to triiodide (I₃⁻), which is a critical degradation step that affects the cell's intended chemistry and performance. researchgate.net The ratio of water to LiI is a determining factor; at low ratios, LiOH formation is dominant, while at higher ratios, a mixture of products including Li₂O₂, LiOOH·H₂O, and LiOH·H₂O can be observed. researchgate.net

Degradation in All-Solid-State Batteries (ASSBs): In all-solid-state systems using sulfide-based solid electrolytes (SSEs), LiI is used as an additive to improve performance. acs.org During the initial charging process, a distinct degradation-related mechanism occurs: the formation of an amorphous interphase at the boundary between the LiI-containing active material and the solid electrolyte. acs.org This interphase, composed of lithium, phosphorus, sulfur, and iodine, can act as a protective layer that prevents further decomposition of the solid electrolyte itself. acs.org However, the formation and evolution of this layer are part of a dynamic degradation and operational cycle. The LiI within the electrode is oxidized during charging, and after the charge cycle, distinct phases of LiI and LiI hydrate can be detected. acs.org This interphase is then reduced during the discharge process, contributing to the discharge capacity. acs.org While this interfacial layer can be beneficial for stability, its continuous formation and dissolution, along with the potential loss of active lithium over repeated cycles, represent a key degradation mechanism. acs.orgosti.gov

The following table outlines the specific degradation mechanisms observed in different battery systems.

Battery SystemKey Degradation MechanismConsequence
Lithium-Oxygen (Li-O₂) Battery Formation of LiOH instead of Li₂O₂ due to the presence of LiI and H₂O. researchgate.netAlters discharge product chemistry, oxidation of iodide to triiodide, impacts cell performance. researchgate.net
All-Solid-State Battery (ASSB) Formation of an amorphous interphase (Li-P-S-I) at the electrode/electrolyte boundary. acs.orgActs as a protective layer but also contributes to capacity changes through its own redox cycle. acs.org
General Formation of a Solid-Electrolyte Interphase (SEI) layer over time. osti.govIncreases impedance and resistance in the cell. osti.gov
General Dissolution of iodine species into the electrolyte. rsc.orgLeads to rapid capacity degradation and potential short-circuiting. rsc.org

This table details the primary degradation mechanisms for lithium iodide hydrates within different energy storage system contexts and their resulting effects.

Future Research Directions and Emerging Applications of Lithium Iodide Hydrates

Novel Hydrate (B1144303) Forms and Their Advanced Characterization

Lithium iodide is known to form several hydrates, with the monohydrate, dihydrate, and trihydrate being recognized phases. researchgate.netwikipedia.org Recent research has expanded this family, with reports of a pentahydrate, highlighting the rich hydrate chemistry of lithium. researchgate.netiucr.org The propensity of lithium to form extensive hydrate series, in contrast to other alkali metals like sodium and potassium which typically only form dihydrates, is a subject of ongoing study. iucr.org

The characterization of these novel hydrate forms relies on a suite of advanced analytical techniques. X-ray Diffraction (XRD) is fundamental in determining the crystal structure of these hydrates. osti.gov For instance, the presence of lithium iodide monohydrate (LiI·H₂O) has been identified in composite solid electrolytes through distinct peaks in XRD patterns. osti.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷Li and ³¹P MAS NMR, provides insights into the local environment of the lithium ions and their interaction with water molecules and other species within a material. acs.org For example, after charging in certain all-solid-state battery configurations, the appearance of LiI hydrate has been observed using NMR, indicating its formation during electrochemical cycling. acs.org

The study of these hydrates extends to understanding their fundamental properties, such as ionic conductivity. The room temperature ionic conductivity of lithium iodide monohydrate (LiI·H₂O) has been measured to be 6.6×10⁻⁶ (Ω cm)⁻¹. dtu.dk The activation energy for lithium-ion motion in its deuterated counterpart, LiI·D₂O, is 0.66±0.05 eV. dtu.dk

Known Hydrates of Lithium Iodide

Hydrate FormChemical FormulaCrystal Structure InformationReference
MonohydrateLiI·H₂OCharacterized by XRD and known to form in solid electrolytes. osti.gov
DihydrateLiI·2H₂OKnown phase in aqueous solid-liquid equilibria. researchgate.netwikipedia.org
TrihydrateLiI·3H₂OCrystal structure confirmed to be of the LiClO₄·3H₂O type. researchgate.netwikipedia.org
PentahydrateLiI·5H₂ORepresents a more highly hydrated form of lithium iodide. researchgate.net

Integration of Lithium Iodide Hydrates into Next-Generation Energy Technologies

The unique properties of lithium iodide and its hydrates make them promising candidates for various next-generation energy technologies, including advanced batteries and solar cells.

In the realm of all-solid-state batteries , lithium iodide is a key component in creating stable and efficient electrolytes. It is used as a solid-state electrolyte for high-temperature batteries and is notably the standard electrolyte in artificial pacemakers due to the long cycle life it provides. wikipedia.orgsamaterials.com The addition of LiI to sulfide (B99878) solid electrolytes can enhance ionic conductivity and improve the cycling stability against lithium metal anodes. acs.org Research has shown that an amorphous interphase composed of lithium, phosphorus, sulfur, and iodine can form on the surface of sulfide solid electrolyte particles, which helps to protect the electrolyte from decomposition and improves battery performance. acs.org The presence of LiI·H₂O has been detected in these systems, suggesting its active role in the electrochemical processes. osti.govacs.org

Lithium iodide hydrates also play a crucial role in lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂) batteries . In Li-S batteries, LiI is used as an electrolyte additive to enhance cycle life by forming a protective layer on the electrode surfaces and preventing the dissolution of polysulfides. selleckchem.comsigmaaldrich.com In Li-O₂ batteries, the addition of lithium iodide, often in conjunction with water, can alter the cell chemistry to form lithium hydroxide (B78521) (LiOH) as the discharge product, which can facilitate the charging process. northwestern.edunih.govresearchgate.net The interaction between iodide ions and water can increase water's acidity, promoting the formation of LiOH. researchgate.net

In the field of dye-sensitized solar cells (DSSCs) , lithium iodide, in a complex with iodine, is a standard component of the electrolyte. wikipedia.orgsamaterials.com The presence of water in these gel electrolytes, forming hydrates with LiI, can significantly impact the performance of the DSSC. Increasing the water content in a lyotropic liquid crystalline gel electrolyte containing LiI was found to improve the ionic conductivity and the short-circuit current of the solar cell. bohrium.com

Applications of Lithium Iodide Hydrates in Energy Technologies

TechnologyRole of Lithium Iodide HydrateObserved BenefitsReference
All-Solid-State BatteriesComponent of solid electrolytes; forms stable interphases.Enhanced ionic conductivity, improved cycling stability, long cycle life. wikipedia.orgacs.orgsamaterials.comacs.org
Lithium-Sulfur (Li-S) BatteriesElectrolyte additive.Enhanced cycle life, prevention of polysulfide dissolution. selleckchem.comsigmaaldrich.com
Lithium-Oxygen (Li-O₂) BatteriesRedox mediator in the electrolyte.Facilitates the formation of LiOH, potentially reducing charging overpotential. northwestern.edunih.govresearchgate.net
Dye-Sensitized Solar Cells (DSSCs)Component of gel electrolytes.Improved ionic conductivity and short-circuit current. wikipedia.orgsamaterials.combohrium.com

Theoretical Predictions for Functional Material Design Incorporating Lithium Iodide Hydrates

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of materials and guiding the design of new functional materials incorporating lithium iodide hydrates. Theoretical studies have been employed to investigate the structure, stability, and ionic conductivity of various lithium-containing compounds.

For example, first-principles calculations have been used to predict the ionic conductivities of novel lithium thioborate solid-state electrolytes, with and without the addition of LiI. acs.org These theoretical works can help identify promising new materials for all-solid-state batteries. acs.org DFT calculations have also been used to confirm the positions of hydrogen atoms in the crystal structures of hydrates, which is crucial for understanding the hydrogen-bonding networks that influence their properties. iucr.org

Beyond battery applications, theoretical studies have explored the potential of lithium iodide as a material for hydrogen storage. DFT calculations have suggested that a single LiI molecule could be capable of adsorbing multiple H₂ molecules, indicating its potential as a high-capacity hydrogen storage medium at cryogenic temperatures. researchgate.net Furthermore, computational studies have investigated the hydration of lithium ions in aqueous solutions, providing insights into the structure of hydration shells around the ions, which is fundamental to understanding the behavior of lithium iodide hydrates in various applications. utwente.nlacs.org

Theoretical Predictions for Lithium Iodide Containing Materials

Area of StudyComputational MethodKey Findings and PredictionsReference
Solid-State ElectrolytesFirst-principles calculationsPrediction of high ionic conductivities for novel lithium thioborate-lithium iodide systems. acs.org
Hydrate Crystal StructuresDensity Functional Theory (DFT)Confirmation of H-atom positions and understanding of hydrogen-bonding networks. iucr.org
Hydrogen StorageConceptual Density Functional Theory (CDFT)Prediction of high gravimetric hydrogen storage capacity for LiI. researchgate.net
Ion HydrationComputational Infrared SpectroscopyInsights into the structure and properties of hydration shells around lithium ions. utwente.nlresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.